molecular formula C6H5Cl2NO B1601967 3,5-Dichloro-6-methylpyridin-2-OL CAS No. 22109-55-3

3,5-Dichloro-6-methylpyridin-2-OL

Cat. No.: B1601967
CAS No.: 22109-55-3
M. Wt: 178.01 g/mol
InChI Key: ITYIUDYAPKMQER-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-methylpyridin-2-OL: is a chemical compound with the molecular formula C6H5Cl2NO . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Dichloro-6-methylpyridin-2-OL is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of heterocyclic compounds .

Biology: In biological research, this compound is used to study the effects of chlorinated pyridines on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments .

Medicine: Its derivatives are explored for their therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. It is also employed in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-methylpyridin-2-OL involves its interaction with specific molecular targets. The chlorine atoms and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-6-methylpyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and a hydroxyl group makes it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

3,5-dichloro-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYIUDYAPKMQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483317
Record name 3,5-DICHLORO-6-METHYLPYRIDIN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22109-55-3
Record name 3,5-DICHLORO-6-METHYLPYRIDIN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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